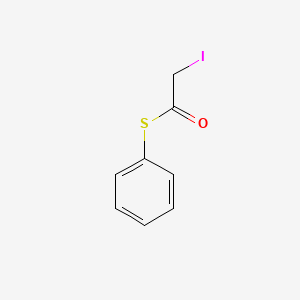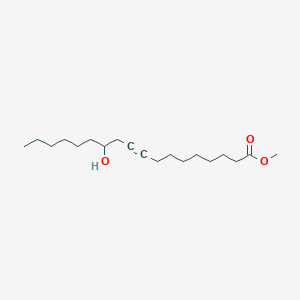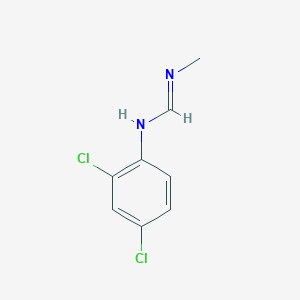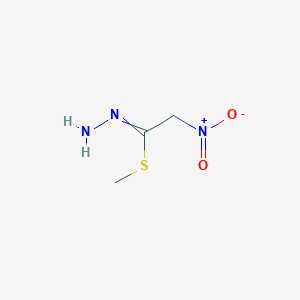![molecular formula C3H6N2 B14461564 1,3-Diazabicyclo[1.1.1]pentane CAS No. 71634-25-8](/img/structure/B14461564.png)
1,3-Diazabicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazabicyclo[111]pentane is a unique bicyclic compound characterized by its highly strained structure It is a nitrogen-containing heterocycle, which makes it an interesting subject for various chemical studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diazabicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde under acidic conditions can lead to the formation of this compound. Another method involves the use of photochemical reactions to induce the cyclization of suitable intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazabicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while substitution reactions can introduce alkyl or acyl groups.
Applications De Recherche Scientifique
1,3-Diazabicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,3-Diazabicyclo[1.1.1]pentane exerts its effects is primarily related to its ability to interact with various molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and other biological molecules, making the compound a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
1,3-Diazabicyclo[1.1.1]pentane can be compared with other similar bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Lacks nitrogen atoms, making it less versatile in terms of chemical reactivity.
1,3-Diazabicyclo[2.2.2]octane: Larger ring system, different reactivity and stability.
1,4-Diazabicyclo[2.2.2]octane: Different nitrogen positioning, affecting its chemical properties.
The uniqueness of 1,3-Diazabicyclo[11
Propriétés
Numéro CAS |
71634-25-8 |
|---|---|
Formule moléculaire |
C3H6N2 |
Poids moléculaire |
70.09 g/mol |
Nom IUPAC |
1,3-diazabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C3H6N2/c1-4-2-5(1)3-4/h1-3H2 |
Clé InChI |
OJEYRGWSNAGXCC-UHFFFAOYSA-N |
SMILES canonique |
C1N2CN1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)



![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)


